Cas no 93413-06-0 (Quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione,6,7-dihydro-7-(1H-indol-3-ylmethyl)-, (7S)-)
![Quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione,6,7-dihydro-7-(1H-indol-3-ylmethyl)-, (7S)- structure](https://it.kuujia.com/scimg/cas/93413-06-0x500.png)
93413-06-0 structure
Nome del prodotto:Quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione,6,7-dihydro-7-(1H-indol-3-ylmethyl)-, (7S)-
Quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione,6,7-dihydro-7-(1H-indol-3-ylmethyl)-, (7S)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione,6,7-dihydro-7-(1H-indol-3-ylmethyl)-, (7S)-
- asperlicin C
- 93413-06-0
- Q27162892
- QUINAZOLINO(3,2-A)(1,4)BENZODIAZEPINE-5,13-DIONE, 6,7-DIHYDRO-7-(1H-INDOL-3-YLMETHYL)-, (7S)-
- UNII-6LSO8H0C9H
- SCHEMBL10957312
- DTXSID00918454
- Quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione, 6,7-dihydro-7-(1H-indol-3-ylmethyl)-, (7S)-
- Quinazolino(3,2-a)(1,4)benzodiazepine-5,13-dione, 6,7-dihydro-7-(1H-indol-3-ylmethyl)-, (S)-
- C21147
- CHEBI:90904
- ASPERLICIN C [MI]
- 5-Hydroxy-7-[(1H-indol-3-yl)methyl]quinazolino[3,2-a][1,4]benzodiazepin-13(7H)-one
- 6LSO8H0C9H
- (-)-asperlicin C
- (7S)-7-(1H-indol-3-ylmethyl)-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione
-
- Inchi: InChI=1S/C25H18N4O2/c30-24-18-9-3-6-12-22(18)29-23(27-20-11-5-2-8-17(20)25(29)31)21(28-24)13-15-14-26-19-10-4-1-7-16(15)19/h1-12,14,21,26H,13H2,(H,28,30)/t21-/m0/s1
- Chiave InChI: BUTFEAMXSRJHIM-NRFANRHFSA-N
- Sorrisi: C1=CC=C2C(=C1)C(=CN2)CC3C4=NC5=CC=CC=C5C(=O)N4C6=CC=CC=C6C(=O)N3
Proprietà calcolate
- Massa esatta: 406.14297583g/mol
- Massa monoisotopica: 406.14297583g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 31
- Conta legami ruotabili: 2
- Complessità: 767
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.6
- Superficie polare topologica: 77.6Ų
Quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione,6,7-dihydro-7-(1H-indol-3-ylmethyl)-, (7S)- Letteratura correlata
-
Ming-Chung Tseng,Chi-Yu Lai,Yu-Wan Chu,Yen-Ho Chu Chem. Commun. 2009 445
-
U. A. Kshirsagar Org. Biomol. Chem. 2015 13 9336
-
Abhishek Sharma,Prasad Appukkuttan,Erik Van der Eycken Chem. Commun. 2012 48 1623
-
Ivaylo Slavchev,Jas. S. Ward,Kari Rissanen,Georgi M. Dobrikov,Svilen Simeonov RSC Adv. 2022 12 20555
-
Ming-Chung Tseng,Huei-Yun Yang,Yen-Ho Chu Org. Biomol. Chem. 2010 8 419
93413-06-0 (Quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione,6,7-dihydro-7-(1H-indol-3-ylmethyl)-, (7S)-) Prodotti correlati
- 2228841-89-0(2-bromo-3-(2-methyloxiran-2-yl)pyridine)
- 1805033-55-9(2-Cyano-5-(difluoromethyl)-3-methoxypyridine)
- 2228084-68-0(2-amino-3-methyl-3-(5-propylthiophen-2-yl)butanoic acid)
- 2680666-99-1(benzyl N-{5-(3-chlorophenyl)sulfamoyl-2-hydroxyphenyl}carbamate)
- 865198-88-5(methyl 2-(2Z)-2-(3,4-dimethylbenzoyl)imino-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 2228681-49-8(1-3-chloro-4-(trifluoromethoxy)phenylcyclopropane-1-carbonitrile)
- 123987-12-2(2-(4-Methylpiperazin-1-yl)phenylmethanol)
- 1934513-91-3(Carbamic acid, N-methyl-N-1-oxaspiro[2.5]oct-6-yl-, 1,1-dimethylethyl ester)
- 2407051-38-9(trans-1-Benzyl-3-Boc-amino-piperidine-4-carboxylic acid ethyl ester)
- 111-77-3(Methyl-PEG2-alcohol)
Fornitori consigliati
pengshengyue
Membro d'oro
CN Fornitore
Grosso

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

atkchemica
Membro d'oro
CN Fornitore
Reagenti

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso